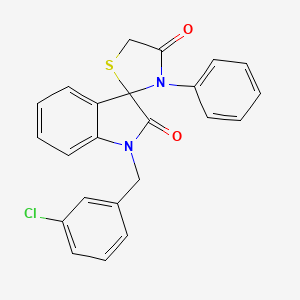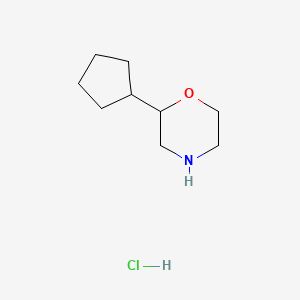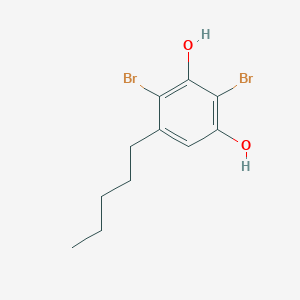![molecular formula C14H15NO2 B2499307 2-[(4-Methoxybenzyl)amino]phenol CAS No. 728000-06-4](/img/structure/B2499307.png)
2-[(4-Methoxybenzyl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[(4-Methoxybenzyl)amino]phenol" is a Schiff base, which is a class of organic compounds characterized by a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl or alkyl group. These compounds are typically synthesized through the condensation of an aldehyde or ketone with a primary amine .
Synthesis Analysis
Schiff bases like "2-[(4-Methoxybenzyl)amino]phenol" can be synthesized using various methods. For instance, a related compound was synthesized from vanillin and p-anisidine using a water solvent by the stirrer method, yielding a high percentage of the desired product . Another similar compound was synthesized by reacting 4-Anisaldehyde with benzoyl 2-Amino-4-chlorophenol . These methods typically result in high yields and can be optimized for specific functional group substitutions.
Molecular Structure Analysis
The molecular structure of Schiff bases is often confirmed using spectroscopic methods such as FT-IR, NMR, and sometimes X-ray crystallography. For example, the crystal structure of a related Schiff base was determined using single-crystal X-ray crystallography, revealing non-planar conformations and intramolecular hydrogen bonding . Density functional theory (DFT) calculations are also employed to investigate the molecular structure, electrostatic potential surfaces, and frontier molecular orbitals .
Chemical Reactions Analysis
Schiff bases can participate in various chemical reactions due to their active imine group. They can form complexes with metal ions, as demonstrated by the synthesis of metal complexes with a Schiff base ligand, which showed coordination via both OH groups and the azomethine nitrogen atom . These complexes can exhibit biological activities, such as anticancer properties.
Physical and Chemical Properties Analysis
The physical properties of Schiff bases, such as melting points and solubility, can vary depending on the substituents on the phenol and the benzyl components. For instance, a synthesized Schiff base was slightly soluble in water and completely soluble in NaOH, with a melting point range of 128-130°C . The chemical properties, such as antioxidant activity, can be significant, with some compounds showing high reactivity towards DPPH radicals, indicating potential as antioxidants .
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Lanthanide Complexes
Research conducted by Liu, Yang, Rettig, and Orvig (1993) delved into the synthesis and characterization of N4O3 amine phenol ligands, including those derived from 2-[(4-Methoxybenzyl)amino]phenol. These ligands were used to produce lanthanide complexes, illustrating the compound's utility in creating complex cations for potential applications in materials science and coordination chemistry (Liu, Yang, Rettig, & Orvig, 1993).
Photoluminescence and Electrochemical Properties
A study by Ceyhan, Köse, Tümer, and Demirtaş (2015) synthesized imine compounds, including 4-[(E)-(2-methoxybenzylidene)amino]phenol, to explore their photoluminescence and electrochemical properties. This research indicates the compound's potential in developing materials with unique optical and electronic properties, which could be beneficial in fields like optoelectronics and sensor technology (Ceyhan, Köse, Tümer, & Demirtaş, 2015).
Role in Peptide Synthesis
Takaku and Kamaike (1982) demonstrated the use of the 4-methoxybenzyl group, a derivative of 2-[(4-Methoxybenzyl)amino]phenol, as a protecting group in the synthesis of oligoribonucleotides. This finding highlights the compound's significance in peptide and nucleotide synthesis, offering a method to protect sensitive groups during the synthesis process (Takaku & Kamaike, 1982).
Antioxidant Activity Assessment
In a 2017 study, Sen, Efil, Bekdemir, and Dinçer synthesized a novel imine derivative of 2-[(4-Methoxybenzyl)amino]phenol for investigating its antioxidant properties. Their research contributes to understanding how structural modifications of this compound affect its antioxidant potential, which could be relevant in pharmacological contexts (Sen, Efil, Bekdemir, & Dinçer, 2017).
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLVSZGODZJYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxybenzyl)amino]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methyl)methanesulfonamide](/img/structure/B2499224.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499227.png)
![3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2499229.png)


![benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate](/img/structure/B2499236.png)
![(1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2499237.png)




![1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B2499244.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid](/img/structure/B2499245.png)
